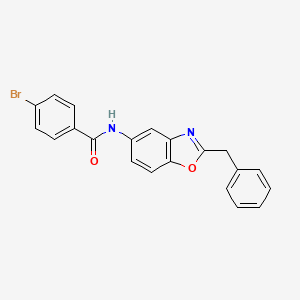
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide is a complex organic compound with the molecular formula C21H16N2O2Br. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide typically involves the condensation of 2-benzylbenzoxazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
The use of advanced purification techniques such as column chromatography and recrystallization is also common .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoxazole moiety is known to interact with biological macromolecules, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with distinct pharmacological properties.
Uniqueness
N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzyl group enhances its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
785836-61-5 |
|---|---|
Formule moléculaire |
C21H15BrN2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c22-16-8-6-15(7-9-16)21(25)23-17-10-11-19-18(13-17)24-20(26-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25) |
Clé InChI |
YCYBWKTWBPCFHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


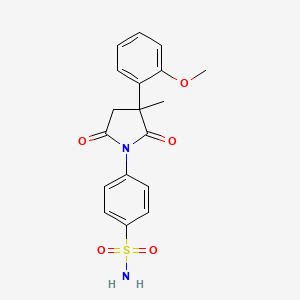
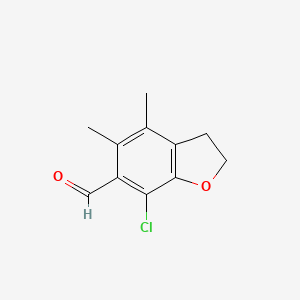
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
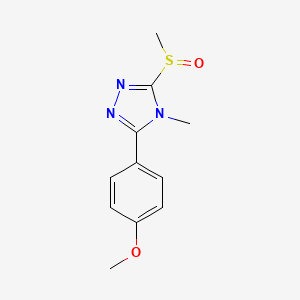

![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
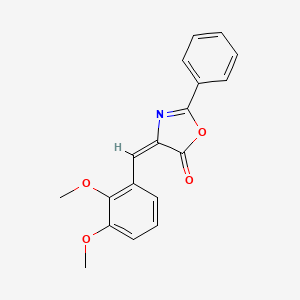
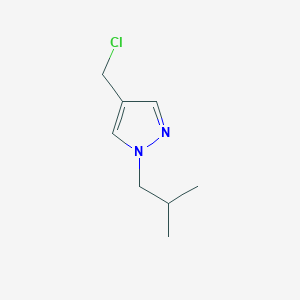
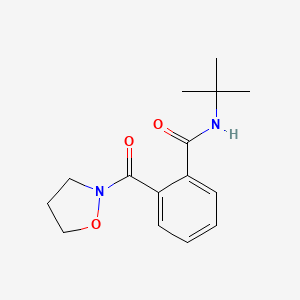
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
